molecular formula C20H13N3 B1348232 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline CAS No. 28381-92-2

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline

Cat. No. B1348232
CAS RN: 28381-92-2
M. Wt: 295.3 g/mol
InChI Key: CJXRQYFQNGCDJA-UHFFFAOYSA-N
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Description

“6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” is a chemical compound that belongs to the class of imidazoquinazolines . It has been studied for its potential biological activities .


Synthesis Analysis

Imidazoquinazolines, including “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline”, can be synthesized using simple, straightforward synthetic routes . These compounds are thoroughly characterized by IR, 1H and 13C NMR spectroscopy, as well as mass spectrometry and elemental analysis .


Molecular Structure Analysis

The molecular structure of “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” and similar compounds can be determined by X-ray diffraction .


Chemical Reactions Analysis

Imidazoquinazolines, including “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline”, can undergo various chemical reactions . For example, they can be used in the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” can be determined by various methods, including IR, 1H and 13C NMR spectroscopy, as well as mass spectrometry and elemental analysis .

Scientific Research Applications

Anticancer Agents via PI3Kα Inhibition

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline derivatives have been studied for their potential as anticancer agents . These compounds have shown submicromolar inhibitory activity against various tumor cell lines . For example, compound 13k induced cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα with an IC 50 value of 1.94 nM .

Antioxidant Activity

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline compounds have also been studied for their antioxidant activity . These compounds have shown good antioxidant activity in one of the tests .

Antimicrobial Activity

These compounds have been found to have moderate antimicrobial activity . They have been screened against two Gram-positive, two Gram-negative, and one fungus .

Fluorescence Study

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline compounds have been studied for their fluorescence properties . For example, OCT produces blue light when exposed to UV-light and its quantum yield equals to 26% .

Synthesis Methods

The synthesis methods of 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline compounds have been studied . A comparative study between two methods, (microwave-assisted and conventional heating approaches), was performed to synthesize a new quinazoline derivative .

Crystal Structure Analysis

The crystal structure of 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline compounds has been analyzed . The molecule grows in the monoclinic crystal system P2 1 /n space group and is stabilized by an intermolecular hydrogen bond between the N1–H1A…N3 atoms .

Mechanism of Action

Target of Action

Similar compounds have been shown to targetAurora kinase and α-glucosidase , which play crucial roles in cell division and carbohydrate metabolism, respectively.

Mode of Action

Related compounds have been found to inhibitα-glucosidase and Aurora kinase , suggesting that 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline may interact with these targets to exert its effects.

Biochemical Pathways

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline may affect the PI3K-AKT pathway , which is involved in various cellular processes including cell growth, proliferation, survival, and metabolism. Abnormal activation of this pathway is often associated with tumorigenesis, progression, and poor prognosis .

Pharmacokinetics

In silico adme prediction has been performed for similar compounds , suggesting that similar studies could be conducted for 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline.

Result of Action

Related compounds have shown inhibitory activity against various tumor cell lines , suggesting that 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline may have similar effects.

Safety and Hazards

“6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” can be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future research directions for “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” and similar compounds could include further studies on their potential biological activities , as well as the development of novel synthetic routes .

properties

IUPAC Name

6-phenylbenzimidazolo[1,2-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3/c1-2-8-14(9-3-1)19-21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)23(19)20/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXRQYFQNGCDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347839
Record name 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline

CAS RN

28381-92-2
Record name 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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